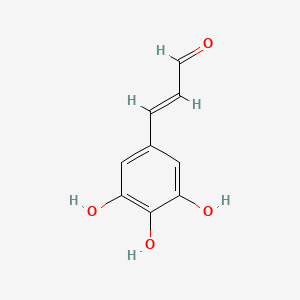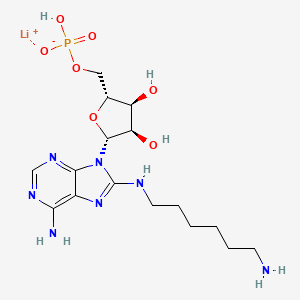
8-(6-Aminohexyl)aminoadenosine-5-monoph osphate li
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves the reaction of adenosine-5-monophosphate with 6-aminohexylamine under specific conditions . The reaction typically requires a solvent such as water or an organic solvent, and the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in affinity chromatography to purify proteins and other biomolecules.
Biology: The compound is used in studies involving nucleic acids and their interactions with proteins.
Industry: The compound is used in the production of biochemical reagents and as a tool in various analytical techniques.
Wirkmechanismus
The mechanism of action of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt include:
Adenosine-5-monophosphate: A precursor in the synthesis of the compound.
6-Aminohexylamine: Another precursor used in the synthesis.
Other aminohexyl derivatives of adenosine: These compounds share structural similarities but may have different functional groups or modifications. The uniqueness of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt lies in its specific structure, which allows it to function effectively as a ligand in affinity chromatography and other applications.
Eigenschaften
Molekularformel |
C16H27LiN7O7P |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
lithium;[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
InChI-Schlüssel |
UULAHMWXIIXIGY-DNBRLMRSSA-M |
Isomerische SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N |
Kanonische SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




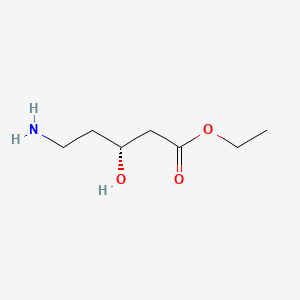


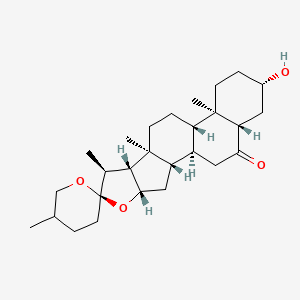

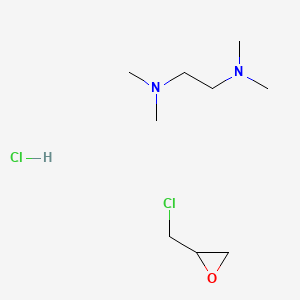
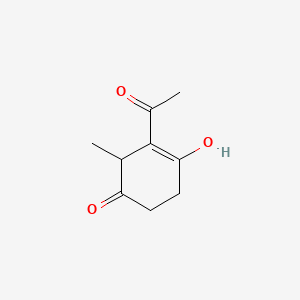

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)


